molecular formula C17H19N3O3S B2457259 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207004-68-9

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2457259
CAS No.: 1207004-68-9
M. Wt: 345.42
InChI Key: CJBMNOKCGWIIHY-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the oxopiperidinyl intermediate: This step involves the reaction of a suitable precursor with reagents such as piperidine and an oxidizing agent to form the oxopiperidinyl group.

    Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Coupling with the thiophenyl group: The final step involves the coupling of the intermediate with a thiophenyl derivative, often using coupling agents like carbodiimides or phosphonium salts under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The methoxy and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound’s properties make it useful in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(phenyl)urea: This compound lacks the thiophenyl group, which may result in different chemical and biological properties.

    1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(pyridin-2-yl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-11-12(18-17(22)19-15-5-4-10-24-15)7-8-13(14)20-9-3-2-6-16(20)21/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBMNOKCGWIIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CS2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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